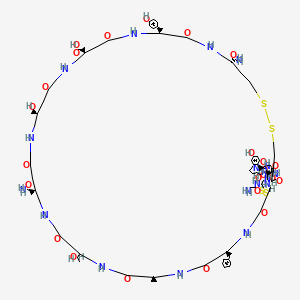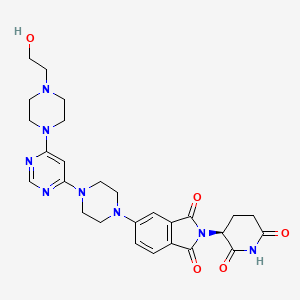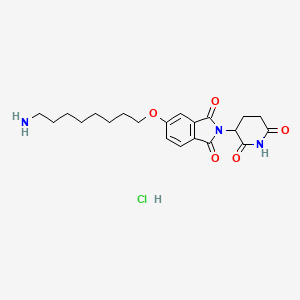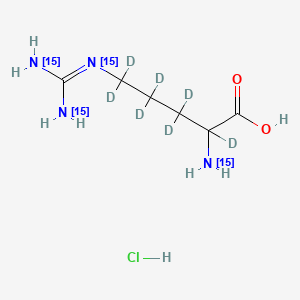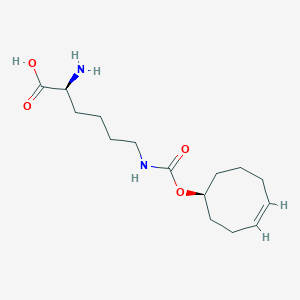![molecular formula C9H12BN7O5S2 B12384461 1-[(2R)-2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-2-boronoethyl]triazole-4-carboxylic acid](/img/structure/B12384461.png)
1-[(2R)-2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-2-boronoethyl]triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2R)-2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-2-boronoethyl]triazole-4-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a thiadiazole ring, and a boronic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R)-2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-2-boronoethyl]triazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form 5-amino-1,3,4-thiadiazole.
Introduction of the Sulfanyl Group: The 5-amino-1,3,4-thiadiazole is then reacted with chloroacetic acid to introduce the sulfanyl group, forming 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid.
Formation of the Triazole Ring: The triazole ring is synthesized by reacting an appropriate alkyne with an azide in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Coupling Reactions: The triazole and thiadiazole intermediates are coupled together using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of the Boronic Acid Group:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield, purity, and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: 1-[(2R)-2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-2-boronoethyl]triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Palladium catalysts, aryl halides
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Biaryl compounds
科学研究应用
1-[(2R)-2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-2-boronoethyl]triazole-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a drug candidate due to its ability to interact with various biological targets. It may exhibit antimicrobial, anticancer, and anti-inflammatory activities.
Biological Research: The compound can be used as a tool to study enzyme inhibition, particularly enzymes involved in metabolic pathways.
Chemical Biology: It can serve as a probe to investigate cellular processes and molecular interactions.
Industrial Applications: The compound’s unique structure makes it a potential candidate for the development of new materials with specific properties.
作用机制
The mechanism of action of 1-[(2R)-2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-2-boronoethyl]triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with active site serine residues in enzymes, leading to enzyme inhibition. The triazole and thiadiazole rings may contribute to binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
相似化合物的比较
1,2,4-Triazole: A five-membered ring containing three nitrogen atoms, commonly found in antifungal agents.
5-Amino-1,3,4-thiadiazole: A thiadiazole derivative with potential antimicrobial activity.
Boronic Acid Derivatives: Compounds containing boronic acid groups, used in enzyme inhibition and as building blocks in organic synthesis.
Uniqueness: 1-[(2R)-2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-2-boronoethyl]triazole-4-carboxylic acid is unique due to its combination of functional groups, which allows it to interact with multiple biological targets and exhibit diverse biological activities. The presence of both triazole and thiadiazole rings, along with the boronic acid moiety, provides a versatile scaffold for drug design and development.
属性
分子式 |
C9H12BN7O5S2 |
|---|---|
分子量 |
373.2 g/mol |
IUPAC 名称 |
1-[(2R)-2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-2-boronoethyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H12BN7O5S2/c11-8-14-15-9(24-8)23-3-6(18)12-5(10(21)22)2-17-1-4(7(19)20)13-16-17/h1,5,21-22H,2-3H2,(H2,11,14)(H,12,18)(H,19,20)/t5-/m0/s1 |
InChI 键 |
JADCONPWNUDUNV-YFKPBYRVSA-N |
手性 SMILES |
B([C@H](CN1C=C(N=N1)C(=O)O)NC(=O)CSC2=NN=C(S2)N)(O)O |
规范 SMILES |
B(C(CN1C=C(N=N1)C(=O)O)NC(=O)CSC2=NN=C(S2)N)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


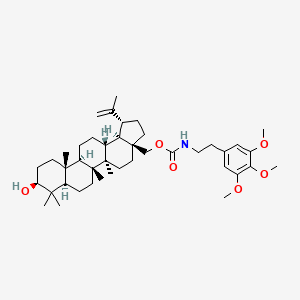


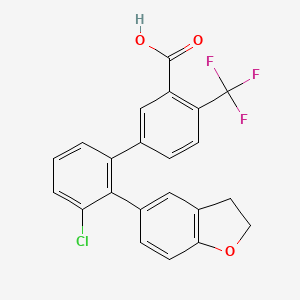
![4-[8-[4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidin-1-yl]-8-oxooctoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384410.png)
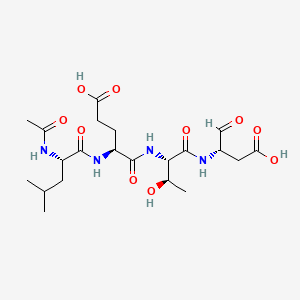
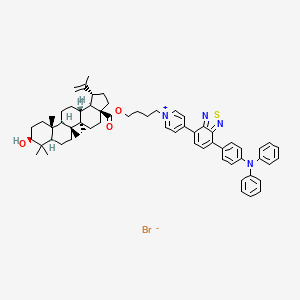
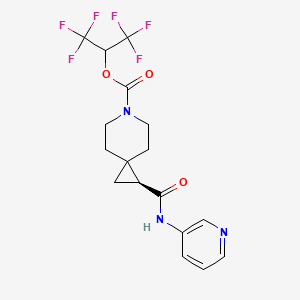
![[6-Chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenyl]phenyl]quinolin-4-yl]oxymethyl ethyl carbonate](/img/structure/B12384438.png)
